![molecular formula C23H21Cl B12604615 1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene CAS No. 649556-21-8](/img/structure/B12604615.png)
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene is an organic compound with a complex structure It is characterized by the presence of a chlorine atom attached to a benzene ring, which is further substituted with a 4-(4-methylphenyl)-1-phenylbut-1-en-1-yl group
Preparation Methods
The synthesis of 1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the butenyl intermediate: This involves the reaction of 4-methylbenzaldehyde with phenylacetylene under basic conditions to form the corresponding butenyl intermediate.
Chlorination: The butenyl intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.
Coupling reaction: The chlorinated intermediate is then coupled with a benzene ring through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction reactions: The double bond in the butenyl group can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding saturated compound.
Scientific Research Applications
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene involves its interaction with molecular targets through various pathways:
Molecular targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways involved: It can modulate signaling pathways, leading to alterations in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-[4-(4-methylphenyl)phenyl]benzene: Lacks the butenyl group, resulting in different chemical properties and reactivity.
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbutane]benzene: The absence of the double bond in the butenyl group affects its reactivity in reduction reactions.
1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-yn-1-yl]benzene: The presence of a triple bond instead of a double bond alters its chemical behavior in reactions such as hydrogenation.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
CAS No. |
649556-21-8 |
|---|---|
Molecular Formula |
C23H21Cl |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
1-chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C23H21Cl/c1-18-10-12-19(13-11-18)6-5-9-23(20-7-3-2-4-8-20)21-14-16-22(24)17-15-21/h2-4,7-17H,5-6H2,1H3 |
InChI Key |
HGGGTQYNXMHADY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)
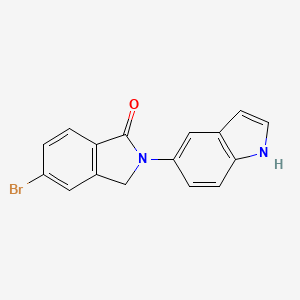
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)
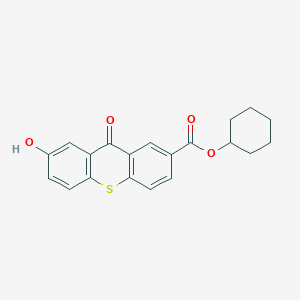
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)

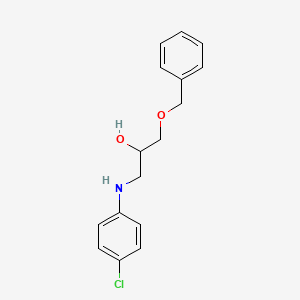
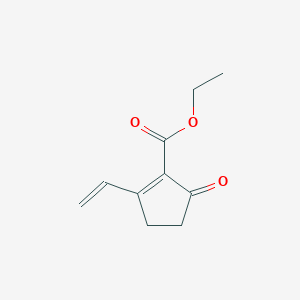
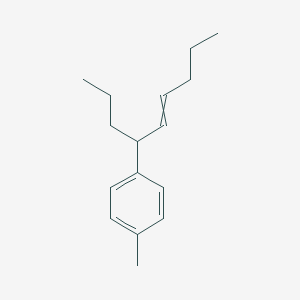

![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)
![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)
![1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene](/img/structure/B12604607.png)
